LogP Differential: N-Propyl Substitution Increases Lipophilicity by ~0.8–1.3 Log Units Versus the Primary Amine Parent
4-[3-(Propylamino)butyl]phenol (target) exhibits a calculated LogP of 2.71 , compared to 1.45–1.67 for the primary amine parent 4-(3-aminobutyl)phenol [1]. This represents a lipophilicity increase of approximately 0.8–1.3 Log units attributable solely to N-propylation of the terminal amine. In contrast, the bulkier 4-[3-(3-isopropoxy-propylamino)-butyl]-phenol analog has a reported LogP of 1.92 , indicating that the target compound occupies an intermediate lipophilicity space—more membrane-permeable than the isopropoxy analog yet less lipophilic than the ortho isomer (LogP 3.1) [2]. Higher LogP correlates with enhanced passive membrane diffusion but also increased potential for hydrophobic off-target interactions.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.71 (calculated) |
| Comparator Or Baseline | 4-(3-Aminobutyl)phenol: LogP = 1.45–1.67; 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol: LogP = 1.92; 2-[3-(Propylamino)butyl]phenol (ortho isomer): LogP = 3.1 |
| Quantified Difference | ΔLogP = +0.79 to +1.26 vs. primary amine parent; –0.39 vs. ortho isomer; +0.79 vs. isopropoxy analog |
| Conditions | Predicted/calculated LogP values from vendor computational chemistry datasets (method: consensus or ALogPS) |
Why This Matters
A LogP difference of >0.5 units significantly alters predicted membrane permeability and tissue distribution, making the target compound a distinct chemical tool from both the primary amine parent and the ortho isomer for cell-based or in vivo studies where passive diffusion is a critical variable.
- [1] ChemBase. 4-(3-Aminobutyl)phenol – Hydrophobicity (logP): 1.454. View Source
- [2] Molaid. 2-(3-Propylamino-butyl)-phenol, CAS 100522-35-8. LogP 3.1. View Source
